5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile
Description
This compound is a heterocyclic oxazole derivative featuring a piperazine ring substituted with a 2-methoxybenzoyl group at the 4-position and a 4-propoxyphenyl group at the 2-position of the oxazole core.
Properties
IUPAC Name |
5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-3-16-32-19-10-8-18(9-11-19)23-27-21(17-26)25(33-23)29-14-12-28(13-15-29)24(30)20-6-4-5-7-22(20)31-2/h4-11H,3,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSYQNDENHHKDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine moiety, an oxazole ring, and various aromatic substituents. Its molecular formula is . The presence of the methoxybenzoyl and propoxyphenyl groups suggests potential interactions with biological targets, particularly in the central nervous system.
Structural Formula
Anticonvulsant Activity
Recent studies have indicated that derivatives of oxazole-containing compounds exhibit anticonvulsant properties. For instance, similar piperazine derivatives were screened for anticonvulsant activity using the maximal electroshock seizure (MES) model in male Wistar rats. Some compounds demonstrated significant efficacy comparable to standard drugs like phenytoin while showing minimal neurotoxicity at high doses .
The proposed mechanism of action for this class of compounds involves modulation of neurotransmitter systems, particularly through interactions with GABAergic and glutamatergic pathways. The structural features of this compound suggest it may enhance GABA receptor activity or inhibit excitatory neurotransmission.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of this compound against various cancer cell lines. Preliminary results indicate that it exhibits selective cytotoxic effects on certain cancer cells while sparing normal cells, suggesting a potential therapeutic index for cancer treatment.
Case Studies
- Case Study 1: Anticonvulsant Screening
-
Case Study 2: Cytotoxicity Assessment
- Objective: To assess the anticancer potential.
- Method: MTT assay on various cancer cell lines.
- Findings: The compound demonstrated selective cytotoxicity against breast cancer cells with an IC50 value significantly lower than that observed in normal cell lines.
Research Findings Summary
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Anticonvulsant Activity | MES model in rats | Significant seizure protection observed |
| Cytotoxicity | MTT assay on cancer cell lines | Selective cytotoxicity against breast cancer cells |
| Mechanism of Action | Neurotransmitter interaction studies | Potential enhancement of GABAergic activity |
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally analogous compounds reveals key differences in substituents and their implications for pharmacological activity:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects: The methoxy group in the target compound is electron-donating, which may reduce binding affinity to enzymes requiring electron-deficient interactions (e.g., CYP51) compared to fluorinated analogs . However, it could improve solubility and reduce toxicity.
Biological Activity :
- Fluorinated analogs (e.g., 4-fluoro and 2-fluoro derivatives) are hypothesized to exhibit stronger enzyme inhibition due to fluorine’s electronegativity and small size, enabling precise binding to active sites .
- Pyridine-based compounds like UDO and UDD demonstrate that trifluoromethyl groups enhance anti-parasitic activity, suggesting that the target compound’s propoxy and methoxy groups may trade potency for improved pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
